Imidazole-2-thiol, 1-butyl-
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Overview
Description
Imidazole-2-thiol, 1-butyl- is a chemical compound that belongs to the imidazole family. It is commonly used in scientific research due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of imidazole-2-thiol, 1-butyl- is not fully understood. However, it is believed to act as a potent antioxidant by scavenging free radicals and reactive oxygen species. It has also been shown to inhibit the growth of various microorganisms by disrupting their cell membrane and inhibiting their metabolic pathways.
Biochemical and Physiological Effects:
Imidazole-2-thiol, 1-butyl- has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, tyrosinase, and xanthine oxidase. It has also been shown to exhibit anti-inflammatory and analgesic properties. Additionally, it has been shown to modulate the immune system by stimulating the production of cytokines and enhancing the activity of natural killer cells.
Advantages and Limitations for Lab Experiments
Imidazole-2-thiol, 1-butyl- has several advantages for lab experiments. It is readily available, relatively inexpensive, and exhibits potent antioxidant and antimicrobial properties. However, it has some limitations such as its low solubility in water, which can limit its applications in aqueous solutions. Additionally, its potential toxicity and side effects should be taken into consideration when using it in lab experiments.
Future Directions
Imidazole-2-thiol, 1-butyl- has several potential applications in various fields. Some of the future directions for research include the development of new synthetic methods for imidazole-2-thiol, 1-butyl-, the investigation of its potential applications in drug discovery, and the exploration of its potential applications in nanotechnology. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity in vivo.
Conclusion:
In conclusion, imidazole-2-thiol, 1-butyl- is a unique chemical compound that has several potential applications in various fields. Its potent antioxidant and antimicrobial properties, as well as its ability to modulate the immune system, make it a promising candidate for further research. However, its potential toxicity and limitations should be taken into consideration when using it in lab experiments. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of imidazole-2-thiol, 1-butyl- is a complex process that involves several steps. The most common method involves the reaction of 1-butylamine with carbon disulfide to form 1-butylammonium dithiocarbamate. This intermediate is then reacted with imidazole to form imidazole-2-thiol, 1-butyl-. The reaction can be catalyzed by various agents such as sodium hydroxide, potassium hydroxide, or triethylamine.
Scientific Research Applications
Imidazole-2-thiol, 1-butyl- has been extensively used in scientific research due to its potential applications in various fields. It is commonly used as a ligand in coordination chemistry and has been shown to exhibit potent antioxidant and antimicrobial properties. It has also been used as a chelating agent for heavy metal ions and as a reagent for the determination of trace amounts of metals in various samples.
properties
CAS RN |
10583-85-4 |
---|---|
Molecular Formula |
C7H12N2S |
Molecular Weight |
156.25 g/mol |
IUPAC Name |
3-butyl-1H-imidazole-2-thione |
InChI |
InChI=1S/C7H12N2S/c1-2-3-5-9-6-4-8-7(9)10/h4,6H,2-3,5H2,1H3,(H,8,10) |
InChI Key |
DILFYXKJRPQYRA-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCN1C=CN=C1S |
SMILES |
CCCCN1C=CNC1=S |
Canonical SMILES |
CCCCN1C=CNC1=S |
Other CAS RN |
10583-85-4 |
Origin of Product |
United States |
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